molecular formula C9H10BrNO2 B1420419 4-Bromo-3-methoxy-N-methylbenzamide CAS No. 1072944-34-3

4-Bromo-3-methoxy-N-methylbenzamide

Cat. No.: B1420419
CAS No.: 1072944-34-3
M. Wt: 244.08 g/mol
InChI Key: UHZULJYJIHUYNB-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzamide, featuring a bromine atom at the fourth position, a methoxy group at the third position, and a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxy-N-methylbenzamide typically involves the bromination of 3-methoxy-N-methylbenzamide. The process begins with the preparation of 3-methoxy-N-methylbenzamide, which can be synthesized by reacting 3-methoxybenzoic acid with methylamine under appropriate conditions. The bromination is then carried out using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Oxidation can yield compounds with additional oxygen-containing functional groups.

    Reduction Products: Reduction can lead to the formation of amines or alcohols.

    Coupling Products: Aryl or vinyl-substituted benzamides are common products of coupling reactions.

Scientific Research Applications

4-Bromo-3-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-N-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, while the amide group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methoxybenzamide: Lacks the N-methyl group, which can affect its reactivity and binding properties.

    3-Methoxy-N-methylbenzamide: Lacks the bromine atom, which can influence its chemical reactivity and biological activity.

    4-Bromo-N-methylbenzamide: Lacks the methoxy group, which can affect its solubility and binding interactions.

Uniqueness

4-Bromo-3-methoxy-N-methylbenzamide is unique due to the presence of both the bromine and methoxy groups, which can significantly influence its chemical and biological properties

Properties

IUPAC Name

4-bromo-3-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZULJYJIHUYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674709
Record name 4-Bromo-3-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-34-3
Record name 4-Bromo-3-methoxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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